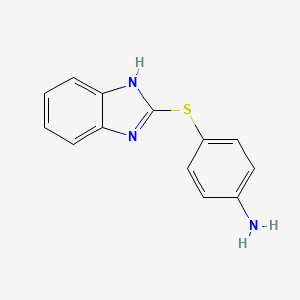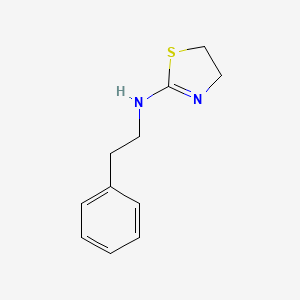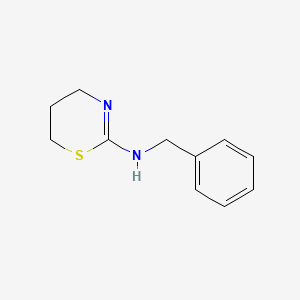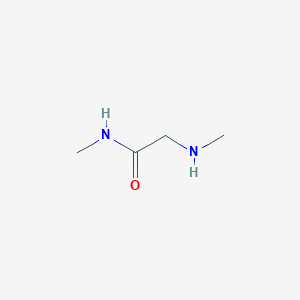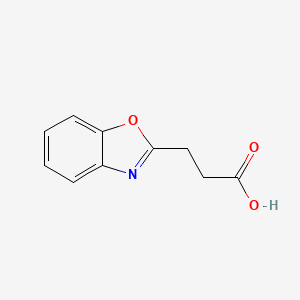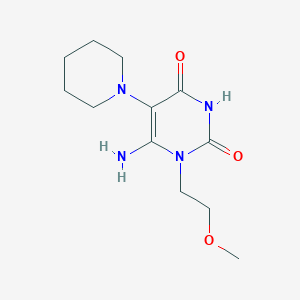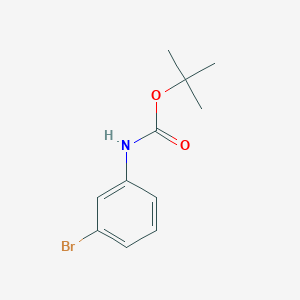
tert-butyl N-(3-bromophenyl)carbamate
Übersicht
Beschreibung
Tert-butyl N-(3-bromophenyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is related to a family of tert-butyl carbamates, which are known for their utility in organic synthesis due to their protective group properties and their role in the formation of more complex chemical structures.
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl carbamates can be synthesized from commercially available starting materials using a multi-step process that includes acylation, nucleophilic substitution, and reduction, as demonstrated in the synthesis of a related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, with an overall yield of 81% . Additionally, tert-butyl carbamates can be prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . These methods highlight the versatility and efficiency of synthesizing tert-butyl carbamate derivatives.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be analyzed using various spectroscopic and computational methods. For example, vibrational frequency analysis, FT-IR, and quantum chemical methods such as DFT and M06-2X have been used to investigate the structure of tert-butyl N-(thiophen-2yl)carbamate . These studies provide detailed information on the optimized geometric parameters, bond lengths, bond angles, and vibrational frequencies, which are essential for understanding the molecular structure and reactivity of tert-butyl carbamates.
Chemical Reactions Analysis
Tert-butyl carbamates participate in a range of chemical reactions, serving as intermediates and building blocks in organic synthesis. They can react with organometallics to give N-(Boc)hydroxylamines , and they can be used in asymmetric Mannich reactions to produce chiral amino carbonyl compounds . Additionally, tert-butyl carbamates can be involved in the synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis , and they can be transformed into a variety of amines through reactions with N-tert-butanesulfinyl imines .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The presence of the tert-butyl group imparts steric bulk, which can affect the reactivity and solubility of the compound. The carbamate functional group is known for its stability and resistance to hydrolysis, which makes tert-butyl carbamates suitable as protective groups in organic synthesis. The bromophenyl moiety in tert-butyl N-(3-bromophenyl)carbamate introduces additional reactivity due to the presence of the bromine atom, which can participate in further chemical transformations, such as cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
Reduction of Perfluoroalkyl Ketones
In research on the reduction of perfluoroalkyl ketones, tert-butyl N-(3-bromophenyl)carbamate demonstrates unique chemical behavior. A study explored its reaction with ethyl perfluorooctanoate, where an unexpected product, a 1-hydroxy-1H-perfluorooctyl compound, was formed instead of the anticipated N-(2-perfluorooctanoylphenyl)carbamate. This unusual reduction process, involving lithium alkoxides, provides insights into the complex chemical reactions tert-butyl N-(3-bromophenyl)carbamate can undergo (Sokeirik et al., 2006).
As a Safety-Catch Nitrogen Protecting Group
The compound has been utilized in the development of a novel safety-catch amine protection group. Specifically, 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group, which includes tert-butyl N-(3-bromophenyl)carbamate derivatives, can be activated and then effectively cleaved under mild conditions. This application is particularly relevant in palladium-catalyzed cross-coupling reactions, demonstrating the compound's utility in complex organic syntheses (Surprenant & Lubell, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(3-bromophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFBCTSISJDKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373792 | |
| Record name | tert-butyl N-(3-bromophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(3-bromophenyl)carbamate | |
CAS RN |
25216-74-4 | |
| Record name | tert-butyl N-(3-bromophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-3-bromoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



